Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Structural Elucidation
Core Dihydropyridazine Skeleton Analysis
The dihydropyridazine ring in this compound adopts a partially saturated six-membered structure with nitrogen atoms at positions 1 and 2. X-ray crystallographic studies of analogous dihydropyridazine derivatives reveal that the heterocyclic core is typically non-planar due to partial saturation at positions 1 and 6, with root-mean-square (r.m.s.) deviations from planarity ranging from 0.008 Å to 0.012 Å. The oxo group at position 6 introduces localized planarity, as observed in related structures where the C=O bond length averages 1.227 Å. Density Functional Theory (DFT) calculations corroborate these findings, showing excellent agreement between experimental and theoretical bond lengths (Table 1).
Table 1: Key geometric parameters of the dihydropyridazine core
| Parameter | X-Ray Data (Å/°) | DFT Data (Å/°) |
|---|---|---|
| N1–C1 (oxo) | 1.345 | 1.353 |
| N2–C4 | 1.283 | 1.300 |
| C1=O1 | 1.227 | 1.219 |
| C7–S1 (sulfonate) | 1.691 | 1.734 |
| C10–S1–C7 angle | 92.31 | 91.705 |
The partial double-bond character between N1 and C1 (1.345 Å) stabilizes the enol tautomer, while the single-bond nature of N2–C4 (1.283 Å) confirms the 1,6-dihydropyridazine configuration.
Substituent Configuration at Positions 1, 3, 4, and 6
Position 1: 4-Fluorophenyl Group
The 4-fluorophenyl substituent adopts a nearly perpendicular orientation relative to the dihydropyridazine plane, with a dihedral angle of 85.2°–89.7°. This minimizes steric clashes with the sulfonate ester at position 4 while allowing weak conjugation between the fluorine atom’s σ* orbital and the heterocycle’s π-system.
Position 3: Ethyl Carboxylate
The ethyl carboxylate group exhibits free rotation around the C3–O bond, though DFT calculations predict a preference for synperiplanar alignment with the adjacent C4–N2 bond to maximize resonance stabilization. The ester carbonyl (C=O) bond length of 1.219 Å aligns with typical ethyl carboxylate derivatives.
Position 4: Sulfonate Ester
The sulfonate ester linkage introduces significant steric bulk, with the 2-methoxy-4,5-dimethylphenyl group adopting a twisted conformation (dihedral angle = 62.06°–168.44° relative to the dihydropyridazine core). This geometry mitigates repulsion between the sulfonate’s oxygen atoms and the adjacent oxo group.
Position 6: Oxo Group
The oxo group participates in intramolecular hydrogen bonding with the N1–H moiety (N1–H···O1 distance = 2.07 Å), which planarizes the C1–N1–C6 region and enhances aromaticity in the conjugated π-system.
Sulfonate Ester Linkage Stereochemistry
The sulfonate ester exhibits tetrahedral geometry at sulfur, with bond angles of 109.5°–112.3° between oxygen atoms. The 2-methoxy and 4,5-dimethyl substituents on the aryl ring create a steric environment that favors a specific rotameric state (Figure 1):
Figure 1: Preferred conformation of the sulfonate ester
- Methoxy group: Oriented para to the sulfonate oxygen to minimize A^(1,3) strain.
- Methyl groups: Positioned ortho and meta to the sulfonate, inducing a 15.8° twist in the aryl ring.
This conformation optimizes van der Waals interactions between the methyl groups and the dihydropyridazine core while maintaining conjugation between the sulfonate’s sulfur atom and the aryl π-system.
Aromatic System Conjugation Effects
The compound features three conjugated systems:
- Dihydropyridazine Core : Partial delocalization of the π-electrons across N1–C1–C2–C3–C4–N2, stabilized by the oxo group’s electron-withdrawing effect.
- 4-Fluorophenyl Ring : The fluorine atom’s −I effect withdraws electron density, reducing conjugation with the core but enhancing dipole-dipole interactions.
- Sulfonate-Linked Aryl Group : Methoxy and methyl substituents donate electron density via resonance (+M effect), increasing the sulfonate’s leaving-group ability (Table 2).
Table 2: Electronic effects of aryl substituents
| Substituent | σₚ (Hammett) | Resonance Contribution |
|---|---|---|
| 4-Fluoro | +0.06 | Weak −M |
| 2-Methoxy | −0.27 | Strong +M |
| 4,5-Dimethyl | −0.13 | Hyperconjugative +I |
The interplay of these effects creates a push-pull electronic landscape, with calculated dipole moments exceeding 5.2 D in analogous pyridazine derivatives. This polarization facilitates intermolecular interactions, as evidenced by Hirshfeld surface analyses showing 16.8% contribution from O···H/H···O contacts in related structures.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O7S/c1-5-31-22(27)21-18(12-20(26)25(24-21)16-8-6-15(23)7-9-16)32-33(28,29)19-11-14(3)13(2)10-17(19)30-4/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJDNIKMDWUQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a methoxy-dimethylphenyl sulfonate moiety suggests potential interactions with various biological targets.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens. The sulfonate group may enhance solubility and bioavailability, facilitating interaction with microbial membranes.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, possibly by modulating cytokine production or inhibiting inflammatory pathways.
Anticancer Activity
A study investigated the anticancer properties of related compounds, demonstrating that modifications to the pyridazine structure can significantly enhance cytotoxicity against different cancer cell lines. For instance, compounds with similar functional groups exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Ethyl Derivative | MCF-7 (Breast) | TBD |
Antimicrobial Activity
Research has shown that structurally analogous compounds possess significant antimicrobial properties. For example, a related derivative exhibited broad-spectrum activity against Staphylococcus aureus and Candida albicans at MIC values as low as 15.62 µg/mL .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies are needed to assess:
- Absorption : Investigating how well the compound is absorbed in vivo.
- Distribution : Understanding its distribution in various tissues.
- Metabolism : Identifying metabolic pathways and potential active metabolites.
- Excretion : Evaluating how the body eliminates the compound.
Toxicological assessments are also essential to determine safe dosage ranges and identify any adverse effects associated with long-term use.
Scientific Research Applications
Pharmacological Properties
- Antitumor Activity : Research indicates that compounds similar to ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit selective antitumor effects. Studies have focused on the compound's ability to inhibit specific enzymes involved in tumor progression, such as thioredoxin reductase (TrxR), which is crucial for cancer cell survival and proliferation .
- Antimicrobial Properties : The compound has shown promise in antimicrobial studies. Similar derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating significant antibacterial activity at low minimum inhibitory concentrations (MIC). This suggests potential use in developing new antibiotics .
- Analgesic Effects : Compounds with structural similarities have been tested for their analgesic properties. They have been shown to exhibit both central and peripheral analgesic activities in animal models, indicating their potential utility in pain management therapies .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Key synthetic pathways include:
- Formation of the Dihydropyridazine Core : The initial step typically involves the condensation of appropriate aldehydes and hydrazines to form the dihydropyridazine scaffold.
- Sulfonation : The introduction of the sulfonyl group is achieved through electrophilic aromatic substitution reactions, enhancing the compound's solubility and reactivity.
- Fluorination : The introduction of the fluorine atom at the para position of the phenyl ring can be accomplished using fluorinating agents or through nucleophilic substitution methods.
Case Study 1: Antitumor Efficacy Evaluation
A study evaluated the antitumor efficacy of a related compound in vitro and in vivo. The results indicated that the compound significantly reduced tumor size in xenograft models by inhibiting TrxR activity. This highlights its potential as a therapeutic agent against various cancers .
Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives were tested against a panel of bacterial strains. The findings revealed that certain derivatives exhibited broad-spectrum antibacterial activity with MIC values as low as 15.62 µg/mL. This underscores the compound's potential role in addressing antibiotic resistance .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the dihydropyridazine family, which shares a six-membered ring with two adjacent nitrogen atoms. Comparisons with analogues focus on substituent variations:
Key Findings :
- Fluorine Substitution: The 4-fluorophenyl group improves membrane permeability compared to non-halogenated analogues, as observed in pharmacokinetic studies .
- Sulfonate Diversity : Bulky sulfonate groups (e.g., 2-methoxy-4,5-dimethylphenyl) hinder enzymatic degradation but reduce aqueous solubility .
Conformational Analysis and Ring Puckering
The pyridazine ring’s planarity or puckering significantly influences molecular interactions. Using Cremer-Pople puckering coordinates (as defined in ), studies on similar dihydropyridazines reveal:
- Amplitude (q) : Ranges from 0.2–0.5 Å, indicating moderate puckering.
- Phase Angle (φ) : Varies with substituents; electron-withdrawing groups (e.g., 6-oxo) flatten the ring (q ≈ 0.2 Å), while bulky substituents induce puckering (q ≈ 0.5 Å) .
Example : A 2022 crystallographic study of ethyl 1-(4-nitrophenyl)-4-(sulfonyloxy)-6-oxo-dihydropyridazine-3-carboxylate (q = 0.45 Å, φ = 120°) demonstrated that nitro groups enhance puckering, altering binding affinity in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
